molecular formula C13H15NO3 B1464734 2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid CAS No. 179186-26-6

2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid

Cat. No. B1464734
M. Wt: 233.26 g/mol
InChI Key: KIEDTAFHZQIEFB-UHFFFAOYSA-N
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Description

The compound “(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 249.63 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride” is 1S/C9H12NO3P.ClH/c10-9 (14 (11,12)13)5-7-3-1-2-4-8 (7)6-9;/h1-4H,5-6,10H2, (H2,11,12,13);1H . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis of Pyrrolidinones and Pyrrolidineacetic Acids

Researchers have developed methods for synthesizing diastereomerically pure pyrrolidin-2-ones, which are valuable for creating biologically active amino acids like (R)- and (S)-3-pyrrolidineacetic acid. This is achieved through intramolecular cyclization of N-(2-alken-1-yl)amides mediated by Mn(III), showcasing a tool for synthesizing amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).

Anticancer Activities

Derivatives of 1H-inden-1-one substituted with (heteroaryl)acetamide have been synthesized and evaluated for their anticancer activity. Certain derivatives exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, demonstrating the potential for these compounds in cancer treatment (Karaburun et al., 2018).

Chemical Analysis and Quality Control

A novel HPLC method has been developed for estimating genotoxic impurities in key starting materials for pharmaceutical synthesis, highlighting the importance of analytical chemistry in ensuring the safety and efficacy of drug substances (Shinde et al., 2018).

Molecular Structure and Computational Studies

Computational studies on similar compounds have analyzed molecular structure, electronic properties, and potential biological activities, providing insights into the design of new drugs and materials with improved performance (Beytur & Yuksek, 2022).

Antimicrobial Activities

The synthesis of novel compounds based on 2-arylhydrazononitriles has led to the discovery of substances with promising antimicrobial activities against a range of bacterial and fungal pathogens. This work underscores the potential for developing new antimicrobial agents to combat resistant strains of microorganisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Safety And Hazards

“(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride” has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

2-acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(15)14-12(13(16)17)11-6-9-4-2-3-5-10(9)7-11/h2-5,11-12H,6-7H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEDTAFHZQIEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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